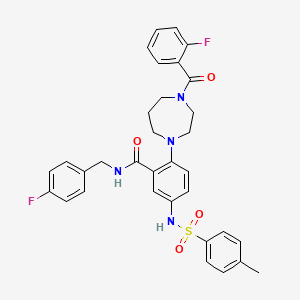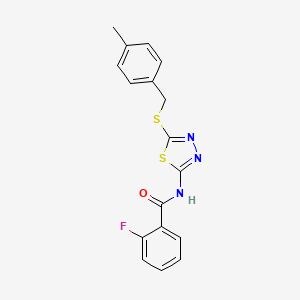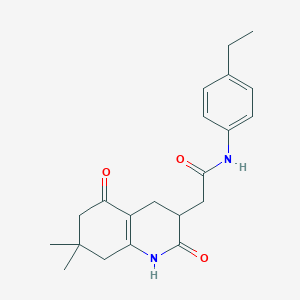
2-(4-(2-fluorobenzoyl)-1,4-diazepan-1-yl)-N-(4-fluorobenzyl)-5-((4-methylphenyl)sulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-N-[(4-fluorophenyl)methyl]-5-(4-methylbenzenesulfonamido)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes fluorobenzoyl, diazepan, fluorophenyl, and methylbenzenesulfonamido groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-N-[(4-fluorophenyl)methyl]-5-(4-methylbenzenesulfonamido)benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the diazepan ring, followed by the introduction of the fluorobenzoyl and fluorophenyl groups. The final step involves the addition of the methylbenzenesulfonamido group. Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Scientific Research Applications
2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-N-[(4-fluorophenyl)methyl]-5-(4-methylbenzenesulfonamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-N-[(4-fluorophenyl)methyl]-5-(4-methylbenzenesulfonamido)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
- Benzamide derivatives with similar structural features .
This compound’s distinct structure and properties make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C33H32F2N4O4S |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-N-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C33H32F2N4O4S/c1-23-7-14-27(15-8-23)44(42,43)37-26-13-16-31(29(21-26)32(40)36-22-24-9-11-25(34)12-10-24)38-17-4-18-39(20-19-38)33(41)28-5-2-3-6-30(28)35/h2-3,5-16,21,37H,4,17-20,22H2,1H3,(H,36,40) |
InChI Key |
LGVLOPFIVWDLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCN(CC3)C(=O)C4=CC=CC=C4F)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B11187091.png)
![N-[9-(4-chlorophenyl)-2-methyl-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]pyridine-3-carboxamide](/img/structure/B11187093.png)
![N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11187100.png)
![1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11187107.png)
![{6-Amino-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl}methyl 2,2-dimethylpropanoate](/img/structure/B11187110.png)


![methyl 2-[4-(3-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11187132.png)
![(3-methylphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11187139.png)
![Ethyl 6-ethyl-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11187142.png)
![2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11187151.png)
![2,2,4-Trimethyl-1-[2-(2-naphthyloxy)acetyl]-1,2-dihydro-6-quinolinyl 2-furoate](/img/structure/B11187152.png)
![3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11187155.png)
